1-(4-Azidobutanoyl)piperidine-2-carboxylic acid
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Overview
Description
1-(4-Azidobutanoyl)piperidine-2-carboxylic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis .
Mechanism of Action
The carboxylic acid moiety could potentially undergo various biochemical reactions, such as decarboxylation . It might also participate in hydrogen bonding, influencing the compound’s interaction with its biological targets .
The azido group is a highly reactive functional group that can participate in click chemistry reactions, which are often used in drug discovery and bioconjugation applications .
Preparation Methods
The synthesis of 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-2-carboxylic acid and 4-azidobutyric acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and azidobutyric acid moieties.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Azidobutanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
1-(4-Azidobutanoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Azidobutanoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pipecolic Acid:
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its azido functional group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-azidobutanoyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-13-12-6-3-5-9(15)14-7-2-1-4-8(14)10(16)17/h8H,1-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXDLBXBBVIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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